molecular formula C21H24O6 B2611803 Vermixocin A CAS No. 156966-02-8

Vermixocin A

Cat. No.: B2611803
CAS No.: 156966-02-8
M. Wt: 372.417
InChI Key: UOWGLBYIKHMCIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Vermixocin A involves the cultivation of Penicillium vermiculatum under specific conditions. The fungus is grown in a suitable medium, and the compound is extracted from the culture broth and mycelium . The extraction process typically involves solvent extraction followed by chromatographic purification to isolate this compound in its pure form .

Industrial Production Methods: Industrial production of this compound would likely follow similar principles as laboratory-scale preparation but on a larger scale. This would involve optimizing the growth conditions of Penicillium vermiculatum, scaling up the fermentation process, and employing large-scale extraction and purification techniques to obtain the compound in sufficient quantities for commercial use.

Chemical Reactions Analysis

Types of Reactions: Vermixocin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups in this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Vermixocin A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

    Chemistry: this compound is used as a model compound to study the chemical behavior of marine natural products. Its unique structure makes it an interesting subject for synthetic chemists aiming to develop new synthetic methodologies.

    Biology: The compound’s cytotoxic activity has made it a valuable tool in biological research, particularly in studying cell death mechanisms and cancer biology.

    Medicine: this compound’s potential therapeutic applications are being explored, especially its use as an anticancer agent. Its ability to induce cell death in cancer cells makes it a promising candidate for drug development.

    Industry: In the industrial sector, this compound can be used as a lead compound for developing new pharmaceuticals or as a bioactive agent in various applications.

Mechanism of Action

The mechanism of action of Vermixocin A involves its interaction with specific molecular targets within cells . This compound exerts its cytotoxic effects by inducing apoptosis, a programmed cell death process. It interacts with cellular pathways that regulate apoptosis, leading to the activation of caspases and other apoptotic proteins. This results in the fragmentation of DNA, cell shrinkage, and ultimately cell death.

Comparison with Similar Compounds

Vermixocin A can be compared with other similar compounds isolated from marine fungi, such as Vermixocin B and 3′-methoxy-1′2′-dehydropenicillide .

    Vermixocin B: Similar to this compound, Vermixocin B is also isolated from Penicillium vermiculatum and exhibits cytotoxic activity. the two compounds differ in their chemical structures, which may result in different biological activities.

    3′-Methoxy-1′2′-dehydropenicillide: This compound is another metabolite from marine fungi with biological activity. It shares some structural similarities with this compound but has distinct functional groups that confer different properties.

Uniqueness of this compound: this compound’s unique chemical structure, characterized by its specific functional groups and stereochemistry, sets it apart from other similar compounds. Its potent cytotoxic activity and potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

6-hydroxy-2-(1-hydroxy-3-methylbutyl)-1-methoxy-8-methyl-10H-benzo[b][1,5]benzodioxocin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-11(2)7-15(22)14-5-6-17-18(20(14)25-4)21(24)26-10-13-8-12(3)9-16(23)19(13)27-17/h5-6,8-9,11,15,22-23H,7,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWGLBYIKHMCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)C(CC(C)C)O)OC)C(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156966-02-8
Record name 156966-02-8
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